molecular formula C16H26N2O B2968610 N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide CAS No. 953383-40-9

N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide

Cat. No.: B2968610
CAS No.: 953383-40-9
M. Wt: 262.397
InChI Key: QFKFAUGVBMOJHD-UHFFFAOYSA-N
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Description

The compound “N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NH2. In this case, the R group is a complex structure involving a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a propyl group (a chain of 3 carbon atoms). The presence of the dimethylamino group suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the phenyl group and the dimethylamino group. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and dimethylamino groups. For example, the compound might have a relatively high boiling point due to the potential for intermolecular interactions .

Scientific Research Applications

Mitosis Inhibition in Plant Cells

Compounds similar to N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide have been studied for their ability to inhibit mitosis in plant cells. For example, a series of N-(1,1-dimethylpropynyl) benzamide derivatives were investigated for their selective inhibition of mitosis, demonstrating potential applications in agricultural and biological research. The inhibitory effects were observed across various plant species, suggesting a broad-spectrum utility in studying cell division processes (Merlin et al., 1987).

Catalytic Pyrolysis for Chemical Synthesis

Research on catalytic pyrolysis using dimethylamino-related compounds has shown effective methods for synthesizing fine chemicals. Studies on N,N-dimethylpropanamide (DMAA) synthesis, using 3-(dimethylamino)-N,N-dimethyl-propanamide as a raw material, highlight the importance of such compounds in the fine chemical industry, with applications ranging from petroleum recovery to life sciences (Zhong-wei, 2008).

Antidepressant Agent Development

Derivatives of dimethylamino compounds have been explored as potential antidepressant agents. Through the synthesis and evaluation of analogues, significant insights into the pharmacological properties and potential therapeutic applications of these compounds in treating depression have been obtained (Clark et al., 1979).

Nonlinear Optical Properties

Studies on novel chalcone derivative compounds, incorporating dimethylamino phenyl groups, have explored their nonlinear optical properties. These findings suggest potential applications in optical device technology, such as optical limiters, leveraging the unique light absorption behaviors of these compounds (Rahulan et al., 2014).

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-16(2,3)15(19)17-12-6-7-13-8-10-14(11-9-13)18(4)5/h8-11H,6-7,12H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKFAUGVBMOJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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